4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)6-2-1-3-7-8(6)10(4-5-10)9(16)15-7/h1-3H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZLLATCFMVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC=C3NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safer alternative to diazo compounds. This reaction is carried out under transition metal-free conditions and yields the desired spirocyclic product with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential as a scaffold for developing new therapeutic agents. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung cancer (A-549) cells. Some derivatives have shown IC₅₀ values below 10 μM, indicating potent activity against these cancer types.
- Antiviral Agents : The structural features of 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one suggest potential interactions with viral proteins, making it a candidate for antiviral drug development.
Materials Science
The rigidity and stability imparted by the spirocyclic structure make this compound useful in materials science:
- Advanced Materials Design : Its unique structure can be utilized in creating polymers or other materials with specific mechanical properties or thermal stability.
Case Studies
- Anticancer Activity : In one study, derivatives of the compound were tested against multiple cancer cell lines. The findings highlighted a correlation between structural modifications and increased potency against cancer cells, underscoring the importance of the trifluoromethyl group in enhancing biological activity.
- Synthesis and Application in Drug Discovery : A recent study demonstrated the successful synthesis of spirocyclic derivatives from this compound through visible-light-induced reactions. These derivatives were evaluated for their biological activity, with promising results indicating their potential as lead compounds in drug discovery initiatives .
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target but often include modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[cyclopropane-1,3'-indolin]-2'-ones with Halogen Substituents
- 4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 913720-11-3): This analog replaces the -CF₃ group with a fluorine atom at the 4' position. However, its lower lipophilicity compared to -CF₃ may result in reduced cell permeability and oral bioavailability .
- 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 875071-97-9):
Bromine’s larger atomic radius introduces steric bulk, which may hinder interactions with certain targets. However, bromine’s polarizability could enhance binding in hydrophobic pockets. Unlike -CF₃, bromine is susceptible to metabolic oxidation, reducing in vivo stability .
Spiro[cyclopropane-1,3'-indolin]-2'-ones with Heterocyclic Substituents
- (1R,2S)-2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945): This derivative incorporates an indazole group at the 2-position instead of -CF₃. The indazole moiety acts as a bioisostere for adenine, enabling potent inhibition of Polo-like kinase 4 (PLK4) with IC₅₀ values in the single-digit nanomolar range. CFI-400945 demonstrated in vivo efficacy in HCT116 colon cancer mouse models, highlighting the importance of stereochemistry (1R,2S configuration) and heterocyclic substitution for target engagement .
- Spiro[cyclopropane-1,3'-indolin]-2'-ones with Methoxy/Nitro Groups :
Compounds such as 2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)spiro[cyclopropane-1,3'-indolin]-2'-one (3a) and ethyl 3-(4-methoxyphenyl)-5'-nitro-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate (3c) showed moderate anticancer activity (IC₅₀ < 20 μM) against HT-29, DU-145, and MCF-7 cell lines. The electron-donating methoxy group may reduce metabolic clearance compared to -CF₃ but also diminish target affinity .
Positional Isomers
- 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one: This positional isomer places the -CF₃ group at the 7' position. The altered substitution pattern likely disrupts planar alignment with enzymatic active sites, reducing potency compared to the 4'-CF₃ derivative.
Diastereoselectivity
The (1R,2S) stereoisomer of CFI-400945 exhibited superior PLK4 inhibition compared to other configurations, underscoring the importance of stereochemical control during synthesis. Methods such as chiral auxiliaries or asymmetric catalysis are critical for accessing enantiopure derivatives .
Pharmacological and Physicochemical Properties
Antitumor Activity
- PLK4 Inhibition :
CFI-400945 (IC₅₀ = 0.4–1.1 nM) and its analogs demonstrate that indazole substituents are optimal for PLK4 binding. The -CF₃ group in 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one may enhance selectivity for other kinase targets due to its unique electronic profile . - Broad-Spectrum Anticancer Activity :
Spiro[cyclopropane-1,3'-indolin]-2'-ones with diverse substituents (e.g., 3a, 3b) show activity across multiple cancer cell lines, suggesting scaffold versatility. The -CF₃ derivative’s enhanced lipophilicity could improve blood-brain barrier penetration for CNS malignancies .
ADME Properties
The -CF₃ group increases metabolic stability by resisting cytochrome P450-mediated oxidation. However, its high lipophilicity (clogP ~3.5) may necessitate formulation optimization to maintain aqueous solubility .
Biological Activity
4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one is a novel spirocyclic compound characterized by its trifluoromethyl group and indoline moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.
- Molecular Formula : C11H8F3NO
- Molecular Weight : 227.18 g/mol
- CAS Number : 1823881-89-5
Structure
The structure of this compound features a unique spirocyclic arrangement that contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing spirocyclic structures exhibit promising anticancer activity. The unique configuration of this compound allows for interaction with various cellular targets, making it a candidate for further investigation in cancer therapeutics.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results demonstrated:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values :
- A549: 12 µM
- MCF-7: 8 µM
- HeLa: 15 µM
These findings suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in cell cycle regulation.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Spiro[cyclopropane-1,3'-indolin]-2'-one | Spirocyclic | Moderate anticancer activity |
| Trifluoromethyl-substituted indoles | Aromatic | Variable activity based on substitution |
| This compound | Spirocyclic with CF3 | High potency against multiple cancer lines |
Research Applications
This compound has potential applications in:
- Drug Development : As a lead compound for synthesizing new anticancer agents.
- Biochemical Research : To study enzyme interactions and cellular pathways.
Q & A
Q. What protocols are used to assess the thermodynamic stability of spiro derivatives in biological matrices?
- Answer : Stability is evaluated via accelerated degradation studies (e.g., pH 1–13 buffers, 37°C) and LC-MS monitoring. For instance, 4'-CF₃ derivatives exhibit longer half-lives (t₁/₂ >24 h) in plasma compared to halogenated analogs due to reduced oxidative metabolism .
Methodological Notes
- Stereochemical Analysis : Use NOESY to confirm cyclopropane ring geometry (e.g., cis vs. trans vinyl groups) .
- Data Reproducibility : Report reaction yields, dr/ee values, and spectroscopic deviations to enable cross-study comparisons .
- Biological Assays : Include positive controls (e.g., ritonavir for anti-HIV studies) and cytotoxicity data (e.g., CC₅₀ in HEK293 cells) to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
